1-[(3-Cyclopropyloxy-2-fluorophenyl)methyl]-3-(3,3-difluorocyclohexyl)urea
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Overview
Description
1-[(3-Cyclopropyloxy-2-fluorophenyl)methyl]-3-(3,3-difluorocyclohexyl)urea is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and material science. Its unique structure, featuring both cyclopropyloxy and difluorocyclohexyl groups, makes it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Cyclopropyloxy-2-fluorophenyl)methyl]-3-(3,3-difluorocyclohexyl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the cyclopropyloxy group: This step involves the reaction of a suitable phenol derivative with a cyclopropyl halide under basic conditions to form the cyclopropyloxy group.
Introduction of the fluorine atom: The fluorination of the aromatic ring can be achieved using electrophilic fluorination reagents such as Selectfluor.
Formation of the urea linkage: The final step involves the reaction of the difluorocyclohexylamine with the substituted benzyl isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Cyclopropyloxy-2-fluorophenyl)methyl]-3-(3,3-difluorocyclohexyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
1-[(3-Cyclopropyloxy-2-fluorophenyl)methyl]-3-(3,3-difluorocyclohexyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-[(3-Cyclopropyloxy-2-fluorophenyl)methyl]-3-(3,3-difluorocyclohexyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: A well-known compound with a similar fluorinated aromatic structure.
3-(Trifluoromethyl)benzylamine: Another compound featuring a trifluoromethyl group on the aromatic ring.
Uniqueness
1-[(3-Cyclopropyloxy-2-fluorophenyl)methyl]-3-(3,3-difluorocyclohexyl)urea is unique due to its combination of cyclopropyloxy and difluorocyclohexyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-[(3-cyclopropyloxy-2-fluorophenyl)methyl]-3-(3,3-difluorocyclohexyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N2O2/c18-15-11(3-1-5-14(15)24-13-6-7-13)10-21-16(23)22-12-4-2-8-17(19,20)9-12/h1,3,5,12-13H,2,4,6-10H2,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMFDNXXJPASON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)(F)F)NC(=O)NCC2=C(C(=CC=C2)OC3CC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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